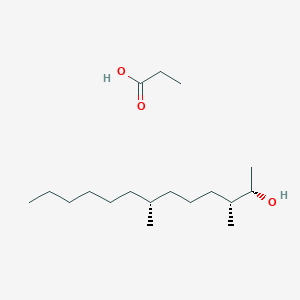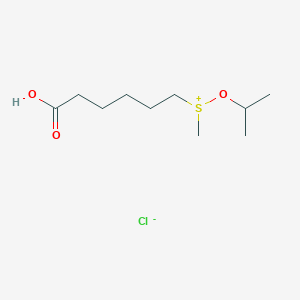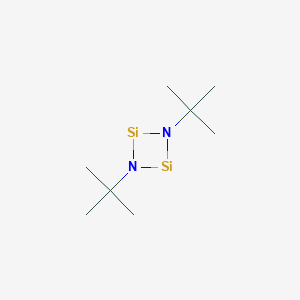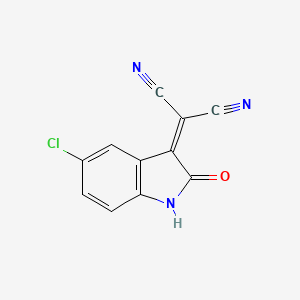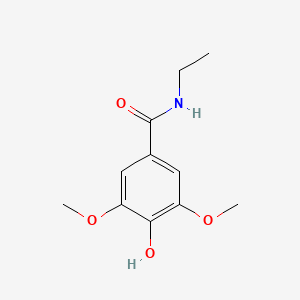
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of ethyl, hydroxy, and dimethoxy groups attached to the benzamide core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-
Comparison:
- Benzamide, N-ethyl-4-hydroxy-3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
- Benzamide, N-ethyl-4-hydroxy-3,5-dichloro-: Contains chlorine atoms, which can significantly alter its electronic properties and increase its potential as an antimicrobial agent.
- Benzamide, N-ethyl-4-hydroxy-3,5-dinitro-: The presence of nitro groups makes it more reactive and potentially more toxic, with different applications in explosives and pharmaceuticals.
Benzamide, N-ethyl-4-hydroxy-3,5-dimethoxy- stands out due to its unique combination of functional groups, which confer a balance of reactivity and stability, making it versatile for various applications.
Propriétés
Numéro CAS |
192724-37-1 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-ethyl-4-hydroxy-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C11H15NO4/c1-4-12-11(14)7-5-8(15-2)10(13)9(6-7)16-3/h5-6,13H,4H2,1-3H3,(H,12,14) |
Clé InChI |
OVSBGNJRRGNFBQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



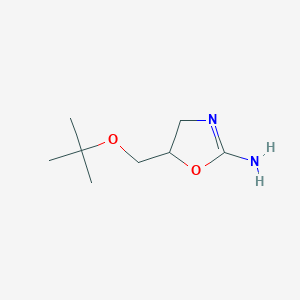
![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
